molecular formula C19H14N6O4 B14446213 (E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene CAS No. 78818-71-0

(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene

Cat. No.: B14446213
CAS No.: 78818-71-0
M. Wt: 390.4 g/mol
InChI Key: LOAMGOXBYHVVTL-UHFFFAOYSA-N
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Description

(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group and a phenylhydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene typically involves multiple steps, starting with the preparation of the dinitrophenyl and phenylhydrazinylidene precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired configuration and purity of the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be used in biochemical assays and as a probe for studying enzyme activities.

    Industry: It can be used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include binding to active sites, altering enzyme activities, or modulating receptor functions. These interactions can lead to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazene derivatives and dinitrophenyl compounds, such as:

  • (E)-1-(2,4-Dinitrophenyl)-2-(phenylhydrazinylidene)methyl]diazene
  • 2,4-Dinitrophenylhydrazine
  • Phenylhydrazine derivatives

Uniqueness

What sets (E)-1-(2,4-Dinitrophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene apart is its unique combination of functional groups, which confer specific chemical reactivity and potential applications. The presence of both dinitrophenyl and phenylhydrazinylidene groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

78818-71-0

Molecular Formula

C19H14N6O4

Molecular Weight

390.4 g/mol

IUPAC Name

N'-anilino-N-(2,4-dinitrophenyl)iminobenzenecarboximidamide

InChI

InChI=1S/C19H14N6O4/c26-24(27)16-11-12-17(18(13-16)25(28)29)21-23-19(14-7-3-1-4-8-14)22-20-15-9-5-2-6-10-15/h1-13,20H

InChI Key

LOAMGOXBYHVVTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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